5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Catalog No.
S12588916
CAS No.
M.F
C18H13ClN4S
M. Wt
352.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,...

Product Name

5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

IUPAC Name

5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C18H13ClN4S

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C18H13ClN4S/c19-14-5-3-13(4-6-14)15-10-24-18-16(15)17(22-11-23-18)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,22,23)

InChI Key

VESFWAGWNVSCRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the thienopyrimidine class, characterized by the presence of a thieno[2,3-d]pyrimidine core. This compound features a 4-chlorophenyl group and a pyridin-3-ylmethyl substituent, which contribute to its unique chemical properties and potential biological activities. The thienopyrimidine structure is known for its versatility in medicinal chemistry, making it a focal point for drug development.

Typical of thienopyrimidine derivatives. These include:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions may modify the thienopyrimidine core or its substituents.
  • Substitution: Nucleophilic or electrophilic substitutions can introduce diverse functional groups onto the aromatic rings.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions generally involve controlled temperatures and solvents like dichloromethane or ethanol.

Research indicates that compounds in the thienopyrimidine class exhibit significant biological activities, including:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Potassium Channel Inhibition: Certain thienopyrimidine derivatives act as inhibitors of potassium channels, which are crucial in regulating cellular excitability .

These activities suggest that 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine may serve as a lead compound for further drug development.

The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thienopyrimidine Core: Initial cyclization of appropriate precursors.
  • Introduction of Substituents: Subsequent steps involve the introduction of the 4-chlorophenyl and pyridin-3-ylmethyl groups through nucleophilic substitution or other coupling reactions.

Optimization of these methods can enhance yield and purity while minimizing environmental impact through green chemistry practices .

5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has several applications across different fields:

  • Pharmaceutical Development: As a potential drug candidate targeting various diseases.
  • Material Science: Utilized in the synthesis of advanced materials such as organic semiconductors.
  • Biological Research: Serves as a tool for studying biological pathways and mechanisms due to its specific interactions with molecular targets .

Interaction studies are crucial for understanding the compound's mechanism of action. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Evaluating its effectiveness in inhibiting biological pathways, such as those involved in inflammation or cancer progression.

Such studies help elucidate the pharmacological profile of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine and guide further development efforts .

Several compounds share structural similarities with 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. Notable examples include:

  • 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine
    • Features a naphthalenic substituent instead of pyridinic.
    • Exhibits different biological activity profiles due to structural variations.
  • 5-(4-bromophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
    • Contains a bromine atom instead of chlorine.
    • May show altered reactivity and interaction with biological targets.
  • 5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
    • Substituted with fluorine, which could influence pharmacokinetics.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine lies in its specific combination of substituents that confer unique chemical and physical properties. This makes it particularly valuable for research and development in medicinal chemistry compared to other similar compounds .

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

352.0549453 g/mol

Monoisotopic Mass

352.0549453 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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